molecular formula C14H10BrNO B1407288 3-Bromo-4-m-tolyloxybenzonitrile CAS No. 1553446-27-7

3-Bromo-4-m-tolyloxybenzonitrile

Cat. No.: B1407288
CAS No.: 1553446-27-7
M. Wt: 288.14 g/mol
InChI Key: GKIIHQDRDXGYJJ-UHFFFAOYSA-N
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Description

3-Bromo-4-m-tolyloxybenzonitrile (CAS: 1553446-27-7) is a brominated aromatic nitrile compound with the molecular formula C₁₄H₁₀BrNO and a molecular weight of 288.15 g/mol . Its structure consists of a benzonitrile core substituted with a bromine atom at the 3-position and an m-tolyloxy group (meta-methylphenoxy) at the 4-position. The compound is commercially available at 95% purity and is utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals due to its reactive nitrile and halogen functionalities .

Properties

IUPAC Name

3-bromo-4-(3-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIIHQDRDXGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-m-tolyloxybenzonitrile can be synthesized through a multi-step process involving the following key reactions:

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group.

    Etherification: Formation of the m-tolyloxy group.

A common synthetic route involves the bromination of 4-m-tolyloxybenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-m-tolyloxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-4-m-tolyloxybenzonitrile.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: Corresponding amines like 3-bromo-4-m-tolyloxybenzylamine.

Mechanism of Action

The mechanism of action of 3-Bromo-4-m-tolyloxybenzonitrile in chemical reactions involves the activation of the bromine atom and the nitrile group. In substitution reactions, the bromine atom is displaced by nucleophiles, while in coupling reactions, the nitrile group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₄H₁₀BrNO 288.15 Br (C3), m-tolyloxy (C4), CN (C1) High purity (95%); synthetic building block .
4-Bromo-3-methoxybenzonitrile C₈H₆BrNO 212.04 Br (C4), OCH₃ (C3), CN (C1) Boiling point: ~265°C; density: 1.56 g/cm³; used in intermediates .
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO 333.92 Br (C3), OH (C4), I (C5), CN (C1) Polar substituents; potential for halogen bonding .
4-(3-Bromo-4-methylphenoxy)benzonitrile C₁₄H₁₀BrNO 288.14 Br (C3), CH₃ (C4), O-C₆H₄-CN (C4) Structural isomer; similar MW but differing steric effects .

Key Structural and Functional Differences

Substituent Effects: The m-tolyloxy group in the target compound introduces bulkier aromatic substitution compared to smaller groups like methoxy (in 4-Bromo-3-methoxybenzonitrile) or hydroxyl/iodo (in 3-Bromo-4-hydroxy-5-iodobenzonitrile). Halogen Diversity: The iodine atom in 3-Bromo-4-hydroxy-5-iodobenzonitrile adds significant molecular weight (333.92 g/mol) and polarizability, which could enhance binding affinity in biological targets via halogen bonding .

The higher density of the methoxy analog may correlate with increased molecular packing efficiency . Polarity: Hydroxyl and nitrile groups in 3-Bromo-4-hydroxy-5-iodobenzonitrile increase polarity, making it more soluble in polar aprotic solvents compared to the m-tolyloxy variant .

Applications: Synthetic Utility: The target compound and 4-(3-Bromo-4-methylphenoxy)benzonitrile (MW 288.14 g/mol) share nearly identical molecular weights, but the methyl group in the latter may alter regioselectivity in cross-coupling reactions .

Biological Activity

3-Bromo-4-m-tolyloxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • IUPAC Name : 3-Bromo-4-(methylphenoxy)benzonitrile
  • Molecular Formula : C15H12BrNO
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 1553446-27-7

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly in cancer and inflammatory pathways. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Modulation of Gene Expression : It can influence transcription factors that regulate gene expression, potentially leading to altered cellular responses.
  • Interaction with Enzymes : The presence of the bromine atom may enhance the compound's ability to interact with enzymes, affecting their activity and stability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating its therapeutic potential for inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy in Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, demonstrating significant antitumor potential.
  • Anti-inflammatory Activity : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.
  • Antimicrobial Testing : The compound was tested against various bacterial strains (E. coli and S. aureus) and fungal strains (C. albicans). It showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Data Summary Table

Biological ActivityCell Line/ModelIC50/MICReference
AntitumorMCF-710 µM
AntitumorMDA-MB-23120 µM
Anti-inflammatoryMurine model-
AntibacterialE. coli50 µg/mL
AntibacterialS. aureus100 µg/mL
AntifungalC. albicans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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